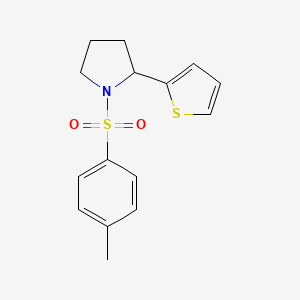

2-(Thiophen-2-yl)-1-tosylpyrrolidine

Descripción general

Descripción

2-(Thiophen-2-yl)-1-tosylpyrrolidine is a heterocyclic compound that features a thiophene ring and a tosyl-protected pyrrolidine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-1-tosylpyrrolidine typically involves the reaction of thiophene derivatives with tosyl-protected pyrrolidine. One common method is the multicomponent Chichibabin pyridine synthesis reaction, which involves the use of 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate . The reaction is carried out in dry ethanol at room temperature, yielding the desired product with a moderate yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Thiophen-2-yl)-1-tosylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the tosyl group, yielding the free pyrrolidine derivative.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine, chlorine, or nitrating agents are employed under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Free pyrrolidine derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Aplicaciones Científicas De Investigación

While a direct search for the applications of "2-(Thiophen-2-yl)-1-tosylpyrrolidine" yields limited results, the search results provide information on the synthesis, derivatives, and applications of related compounds, particularly those containing thiophene and pyrrolidine moieties. Here's a summary based on the available data:

1. Synthesis and Characterization of Thiophene Derivatives

- Thiophene as a Building Block: Thiophene and its derivatives are important heterocyclic compounds with applications in medicinal chemistry . They serve as a scaffold for medicinal chemists in creating combinatorial libraries and identifying lead molecules, displaying a range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-cancer activities .

- Synthesis of Novel Thiophene Derivatives: Studies involve synthesizing new derivatives of thiophene to explore their anticancer effects and mechanisms . One approach involves preparing (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives and (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline derivatives, and then evaluating their anticancer activity against colon, lung, breast, and skin cancers .

- Antimicrobial Activity: Thiophene derivatives have demonstrated antimicrobial activity against various microbial infections . For example, a class of 4-(1-(3-chlorobenzo$$b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline 2,5(1H,6H)dione thiophene derivatives were synthesized and screened for antibacterial and antifungal activity .

2. Synthesis of Pyrrolidine Derivatives

- (2S,5S)-2-methyl-5-(thiophen-2-yl)-1-tosylpyrrolidine Synthesis: The synthesis of (2S,5S)-2-methyl-5-(thiophen-2-yl)-1-tosylpyrrolidine (7n) involves reacting alkynylamine with Et3SiH in dry CH2Cl2, followed by the addition of TMSOTf . The reaction is monitored by TLC and quenched with a saturated aqueous solution of NaHCO3 . Purification via silica gel column chromatography yields the desired pyrrolidine derivative .

3. Applications in Asymmetric Catalysis

- Pyrrolidines in Catalysis: Pyrrolidine structures are used in the synthesis of phosphoramidite ligands for asymmetric reactions . These ligands are valuable in creating chiral molecules .

4. Anticancer Activity of Thiophene-Indole Derivatives

- Evaluation of Anticancer Effects: Research has been conducted on the anticancer effects of thiophene-containing compounds . (Methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives have been synthesized and tested against human tumor cell lines . Some compounds exhibit selective cytotoxicity against the HCT-116 cell line, with certain derivatives (e.g., 4g, 4a, 4c ) showing potent anticancer activity . These derivatives can induce cell cycle arrest and alter the expression of tumor suppressors and oncogenes .

5. Selected Data

Antimicrobial Activity of Thiophene Derivatives

| Compd | S. aureus | E. coli | B. Subtilis | S. typhosa |

|---|---|---|---|---|

| 2 µg/ml | 5 µg/ml | 2 µg/ml | 5 µg/ml | |

| 20a | – | + | + | ++ |

| 20b | + | + | + | + |

| 20c | – | + | + | + |

Inhibition zone diameter: (–) < 11 mm [inactive]; (+) 11–14 mm [weakly active]; (++) 15–18 mm [moderately active]

Anticancer Activity of Thiophene-Indole Derivatives

| Compound | HCT-116 (IC50, µM/ml) | RPE-1 (IC50, µM/ml) | SI |

|---|---|---|---|

| Doxorubicin | 13.1 ± 0.03 | 8.55 ± 0.05 | 0.65 |

| 4a | 10.5 ± 0.07 | 101.65 ± 2.7 | 9.72 |

| 4b | 31.4 ± 0.05 | 87.43 ± 0.06 | 2.78 |

| 4c | 11.9 ± 0.05 | 28.61 ± 0.02 | 2.41 |

| 4g | 7.1 ± 0.07 | 91.85 ± 1.3 | 12.99 |

IC50: Inhibitory concentration 50; SI: Selectivity index

Mecanismo De Acción

The mechanism of action of 2-(Thiophen-2-yl)-1-tosylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The thiophene ring’s electron-rich nature allows it to participate in various biochemical interactions, while the tosyl group provides stability and protection during these processes .

Comparación Con Compuestos Similares

Similar Compounds

Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but with different pharmacological properties.

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Employed in the development of anti-atherosclerotic agents.

Uniqueness

2-(Thiophen-2-yl)-1-tosylpyrrolidine is unique due to its combination of a thiophene ring and a tosyl-protected pyrrolidine moiety. This structure imparts distinct chemical reactivity and stability, making it a valuable compound for various applications in research and industry.

Actividad Biológica

2-(Thiophen-2-yl)-1-tosylpyrrolidine is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a thiophene and a tosyl group. Its chemical formula is , and its molecular weight is approximately 251.36 g/mol. The presence of the thiophene ring is significant as it is known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, derivatives containing thiophene rings have shown cytotoxic effects against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, with IC50 values indicating promising potency .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | HepG-2 | TBD |

| This compound | A-549 | TBD |

| Cisplatin | HepG-2 | 4.37 ± 0.7 |

| Cisplatin | A-549 | 8.03 ± 0.5 |

The mechanism by which this compound exerts its biological effects may involve interaction with key molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis pathways. The thiophene moiety can participate in π-π stacking interactions with aromatic residues in proteins, potentially modulating their function .

Synthesis

The synthesis of this compound can be achieved through various routes involving the reaction of thiophene derivatives with tosylated pyrrolidines. Optimization of synthesis conditions is crucial for enhancing yield and purity.

Case Studies

Several case studies have explored the biological activity of thiophene derivatives:

- Anticancer Activity : A study synthesized a series of thiophene derivatives, including those related to this compound, and evaluated their anticancer properties against HepG-2 and A-549 cell lines. The results indicated significant cytotoxicity, supporting further investigation into their therapeutic potential .

- Molecular Docking Studies : Molecular docking simulations have been conducted to predict binding affinities of these compounds with targets such as dihydrofolate reductase (DHFR). These studies revealed favorable binding energies, suggesting that these compounds could effectively inhibit target enzymes involved in cancer progression .

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S2/c1-12-6-8-13(9-7-12)20(17,18)16-10-2-4-14(16)15-5-3-11-19-15/h3,5-9,11,14H,2,4,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZKEMXDPJECSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.